

# N-Nitrosoanatabine reference standards and certified reference materials

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## Compound of Interest

Compound Name: *N-Nitrosoanatabine*

Cat. No.: *B013793*

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## A Researcher's Guide to N-Nitrosoanatabine Reference Standards

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. This guide provides a comparative overview of commercially available **N-Nitrosoanatabine** (NAT) reference standards and certified reference materials (CRMs). Objective comparison of product performance is crucial for the precise quantification of this tobacco-specific nitrosamine (TSNA), a compound of interest in tobacco products, environmental samples, and as a potential impurity in pharmaceutical products.

## Comparison of N-Nitrosoanatabine Reference Materials

The selection of an appropriate reference standard depends on the specific application, regulatory requirements, and the analytical technique employed. The following table summarizes the key specifications of NAT reference standards available from prominent suppliers.

Supplier/Brand	Product Name	Product Code	Format	Purity/Assay	Application Suitability
Sigma-Aldrich	N-Nitrosoanatabine analytical standard	75281	Neat	≥97.0% (HPLC)	HPLC, GC, SPE
Cerilliant	(S)-N-Nitrosoanatabine	N-078	1.0 mg/mL in Acetonitrile	Certified Reference Material	LC-MS/MS, GC/MS
LGC Standards (TRC)	N-Nitrosoanatabine	TRC-N524750	Neat	>95% (HPLC)	General analytical applications

## In-Depth Look at Supplier Offerings

Sigma-Aldrich provides an analytical standard of **N-Nitrosoanatabine** suitable for various chromatographic techniques, including HPLC, GC, and SPE. With a purity of ≥97.0% as determined by HPLC, this standard is a reliable choice for routine analytical testing and method development.

Cerilliant, a brand of MilliporeSigma, offers (S)-**N-Nitrosoanatabine** as a Certified Reference Material (CRM) in a convenient "Snap-N-Spike®" solution at a concentration of 1.0 mg/mL in acetonitrile. As a CRM, it provides a higher level of accuracy and traceability, making it ideal for quantitative analysis in clinical and diagnostic testing, environmental monitoring, and nicotine testing using LC-MS/MS or GC/MS methods.

LGC Standards distributes **N-Nitrosoanatabine** from Toronto Research Chemicals (TRC). This product is offered in a neat format with a purity of >95% (HPLC) and is suitable for a wide range of analytical applications.

## Experimental Protocol: Quantification of N-Nitrosoanatabine in Urine by LC-MS/MS

This section details a representative experimental protocol for the determination of **N-Nitrosoanatabine** in a biological matrix, adapted from established biomonitoring methods.

## 1. Sample Preparation (Solid Phase Extraction - SPE)

- Objective: To isolate and concentrate **N-Nitrosoanatabine** from the urine matrix.
- Procedure:
  - Spike urine samples with a deuterated internal standard (e.g., **N-Nitrosoanatabine-d4**) to correct for matrix effects and extraction losses.
  - For the determination of total NAT, cleave glucuronidated forms by enzymatic hydrolysis.
  - Condition a solid-phase extraction (SPE) cartridge.
  - Load the pre-treated urine sample onto the SPE cartridge.
  - Wash the cartridge to remove interfering substances.
  - Elute the analyte of interest (**N-Nitrosoanatabine**) using an appropriate solvent.
  - Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

## 2. LC-MS/MS Analysis

- Objective: To separate and quantify **N-Nitrosoanatabine** using liquid chromatography coupled with tandem mass spectrometry.
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
- Chromatographic Conditions:
  - Column: A suitable C18 reversed-phase column.

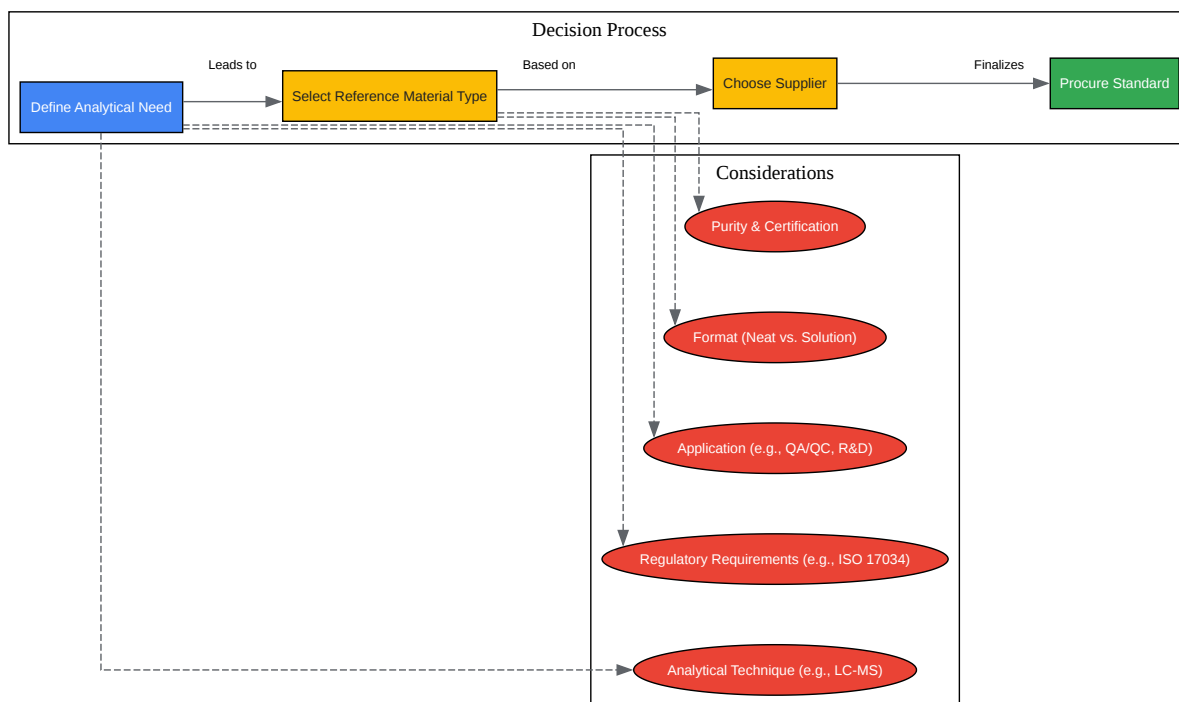
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid).
- Flow Rate: Optimized for the specific column dimensions.
- Injection Volume: Typically 5-20  $\mu\text{L}$ .
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both **N-Nitrosoanatabine** and its deuterated internal standard. This ensures high selectivity and sensitivity.

### 3. Calibration and Quantification

- Prepare a series of calibration standards of known concentrations of **N-Nitrosoanatabine** reference material in a matrix that mimics the samples (e.g., pooled urine from non-smokers).
- Process the calibration standards using the same SPE procedure as the unknown samples.
- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of **N-Nitrosoanatabine** in the unknown samples by interpolating their peak area ratios from the calibration curve.

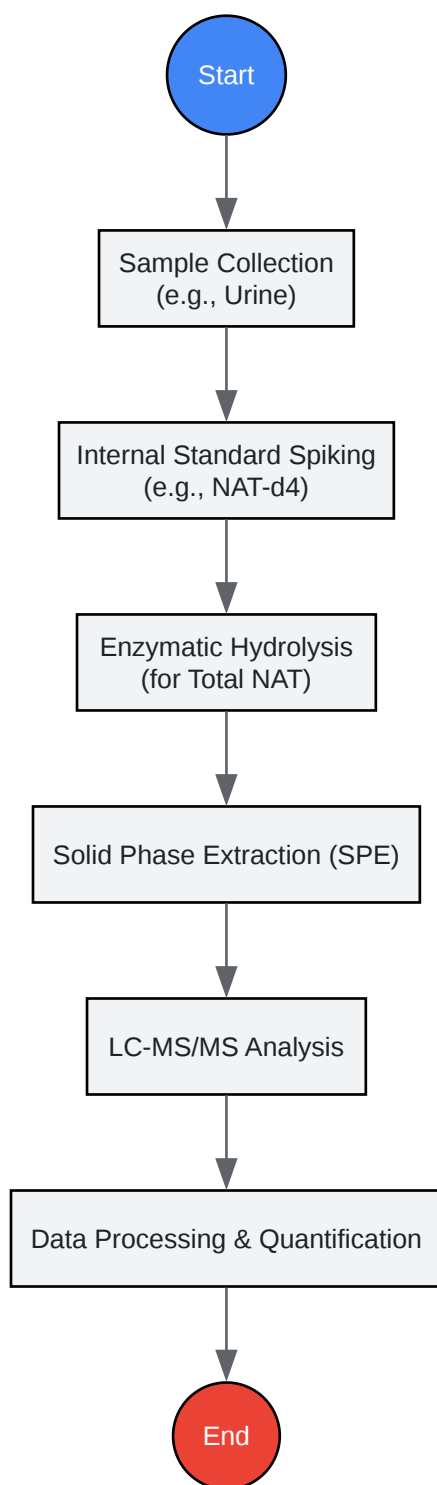
## Visualizing the Workflow

To better illustrate the logical flow of selecting and utilizing an **N-Nitrosoanatabine** reference standard, the following diagrams are provided.



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Caption: Workflow for selecting an appropriate reference standard.



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Caption: Overview of the analytical method for NAT quantification.

## Conclusion

The choice of an **N-Nitrosoanatabine** reference standard is a critical decision that impacts the quality and reliability of research and testing outcomes. For applications requiring the highest level of accuracy and traceability, a Certified Reference Material, such as that offered by Cerilliant, is recommended. For general-purpose analytical work and method development, analytical standards from suppliers like Sigma-Aldrich and LGC Standards provide a cost-effective and reliable option. Researchers should carefully consider their specific analytical needs, the techniques to be employed, and any applicable regulatory requirements when making their selection. The provided experimental protocol offers a robust starting point for the quantification of **N-Nitrosoanatabine** in biological samples, which can be further optimized based on specific laboratory instrumentation and requirements.

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